molecular formula C7H6F2OS B2816715 3,4-Difluoro-5-methoxythiophenol CAS No. 1314901-59-1

3,4-Difluoro-5-methoxythiophenol

Cat. No. B2816715
CAS RN: 1314901-59-1
M. Wt: 176.18
InChI Key: ZPJBEWBLDWNPTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3,4-Difluoro-5-methoxythiophenol” is 176.18. For a more detailed molecular structure analysis, further experimental studies or computational modeling would be required.


Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Difluoro-5-methoxythiophenol” are not available, research on similar compounds suggests that they can participate in various chemical reactions. For instance, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study of “3,4-Difluoro-5-methoxythiophenol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The development of new difluoromethylation reagents could also be a promising area of research .

properties

IUPAC Name

3,4-difluoro-5-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-6-3-4(11)2-5(8)7(6)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBEWBLDWNPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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